SIRT6 activator 12q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SIRT6 activator 12q is a potent, selective, and orally active activator of the sirtuin 6 (SIRT6) enzyme. Sirtuins are a family of NAD±dependent protein deacylases that play a crucial role in regulating cellular processes such as DNA repair, metabolism, and aging. This compound has shown significant potential in inhibiting cell growth and migration, inducing apoptosis, and causing cell cycle arrest at the G2 phase .
Vorbereitungsmethoden
The synthesis of SIRT6 activator 12q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product with high purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
SIRT6 activator 12q undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.
Wissenschaftliche Forschungsanwendungen
SIRT6 activator 12q has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SIRT6.
Biology: Investigated for its role in regulating cellular processes such as DNA repair, metabolism, and aging.
Medicine: Explored for its potential therapeutic applications in treating cancer, metabolic disorders, and age-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SIRT6
Wirkmechanismus
SIRT6 activator 12q exerts its effects by activating the SIRT6 enzyme, which in turn deacetylates specific lysine residues on target proteins. This activation leads to the regulation of various cellular processes, including DNA repair, metabolism, and stress resistance. The molecular targets and pathways involved include histone deacetylation and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
SIRT6 activator 12q is unique in its high selectivity and potency towards SIRT6 compared to other sirtuin activators. Similar compounds include:
MDL-800: Another SIRT6 activator, but with lower potency compared to this compound.
SRT1720: A SIRT1 activator with some activity towards SIRT6, but less selective.
Resveratrol: A natural compound that activates multiple sirtuins, including SIRT6, but with lower specificity
This compound stands out due to its high specificity and effectiveness in activating SIRT6, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H22N2O2 |
---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |
InChI-Schlüssel |
JNULQPRWYHVXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.